molecular formula C14H10Cl2O3 B2948442 4-[(2,4-Dichlorophenoxy)methyl]benzoic acid CAS No. 149288-47-1

4-[(2,4-Dichlorophenoxy)methyl]benzoic acid

Cat. No.: B2948442
CAS No.: 149288-47-1
M. Wt: 297.13
InChI Key: SFELUKIAJDZQSF-UHFFFAOYSA-N
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Description

4-[(2,4-Dichlorophenoxy)methyl]benzoic acid ( 149288-47-1) is a benzoic acid derivative with a molecular formula of C₁₄H₁₀Cl₂O₃ and a molecular weight of 297.13 g/mol . This compound is characterized by its high purity, typically 95% or greater, and should be stored sealed in a dry environment at 2-8°C . While specific biological activity data for this exact molecule is limited in publicly available literature, its structural features are of significant interest in medicinal and agricultural chemistry. The compound incorporates a 2,4-dichlorophenoxy moiety, a group known for its herbicidal activity in related compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) . Furthermore, closely related structural analogs, specifically thioureide derivatives of 2-(4-chlorophenoxymethyl)-benzoic acid, have demonstrated promising antimicrobial properties in scientific studies . These analogs were evaluated for in vitro activity against a range of Gram-positive bacteria (including Staphylococcus aureus ), Gram-negative bacteria, and Candida species, showing a broad spectrum of activity and potential for use against multidrug-resistant strains . This suggests that this compound may serve as a valuable chemical precursor or scaffold for synthesizing novel compounds for pharmaceutical and agrochemical research . Researchers may find it useful in exploring new antimicrobial agents, studying structure-activity relationships (SAR), or developing new herbicide formulations based on its structural similarity to synthetic auxins . This product is intended for research and further manufacturing applications only. It is not intended for direct human or veterinary use.

Properties

IUPAC Name

4-[(2,4-dichlorophenoxy)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O3/c15-11-5-6-13(12(16)7-11)19-8-9-1-3-10(4-2-9)14(17)18/h1-7H,8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFELUKIAJDZQSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)Cl)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,4-Dichlorophenoxy)methyl]benzoic acid typically involves the reaction of 2,4-dichlorophenol with benzyl chloride in the presence of a base such as sodium hydroxide to form 2,4-dichlorophenoxybenzyl chloride. This intermediate is then reacted with potassium cyanide to form the corresponding nitrile, which is subsequently hydrolyzed to yield this compound.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(2,4-Dichlorophenoxy)methyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(2,4-Dichlorophenoxy)methyl]benzoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its role as a herbicide.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the production of various chemical products, including herbicides and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-[(2,4-Dichlorophenoxy)methyl]benzoic acid involves its interaction with specific molecular targets. In plants, it acts as a herbicide by mimicking the natural plant hormone auxin, leading to uncontrolled growth and eventual death of the plant. In biological systems, it may interact with enzymes and receptors, leading to various physiological effects.

Comparison with Similar Compounds

Structural Differences

The compound’s structure combines a benzoic acid core with a 2,4-dichlorophenoxymethyl group, differing from analogs in chain length, substitution patterns, and functional groups. Key structural comparisons include:

Table 1: Structural Comparison

Compound Name Molecular Formula Substituents Carboxylic Acid Position Reference
4-[(2,4-Dichlorophenoxy)methyl]benzoic acid C₁₄H₁₀Cl₂O₃ 2,4-Dichlorophenoxymethyl at C4 Benzoic acid
2,4-Dichlorophenoxyacetic acid (2,4-D) C₈H₆Cl₂O₃ 2,4-Dichlorophenoxy at acetic acid Acetic acid
4-(2,4-Dichlorophenoxy)butanoic acid (2,4-DB) C₁₀H₁₀Cl₂O₃ 2,4-Dichlorophenoxy at butanoic acid Butanoic acid
Bifenox C₁₄H₉Cl₂NO₅ 5-(2,4-Dichlorophenoxy)-2-nitrobenzoic acid methyl ester Benzoic acid methyl ester
Diclofop-methyl C₁₆H₁₄Cl₂O₄ 2-[4-(2,4-Dichlorophenoxy)phenoxy]propanoic acid methyl ester Propanoic acid methyl ester
  • Ester vs. Free Acid: Bifenox and diclofop-methyl are methyl esters, improving lipophilicity for foliar absorption, whereas the free acid form of the target compound may require ionizable formulations for efficacy .

Physicochemical Properties

Table 2: Physicochemical Properties

Compound Name Melting Point (°C) Molecular Weight (g/mol) Sublimation Enthalpy (kJ/mol) Reference
This compound Not reported 297.14 Not reported -
2,4-D 140 221.04 98.2 (DSC)
2,4-DB 118-120 249.09 Not reported
Bifenox 85 342.13 Not reported
Diclofop-methyl 39-41 341.19 Not reported
  • Volatility: The benzoic acid group likely reduces volatility compared to methyl esters (e.g., Bifenox) but may exceed aliphatic acids due to aromatic rigidity .

Table 3: Herbicidal Activity and Environmental Fate

Compound Name Herbicidal Activity (Target Weeds) Removal Rate in Wastewater (%) Volatility Reference
This compound Not reported Not reported Low (inferred) -
2,4-D Broadleaf weeds 0-99.5 Moderate
2,4-DB Leguminous weeds Not reported Low
Bifenox Broadleaf weeds in crops Not reported Low (ester)
Diclofop-methyl Grass weeds Not reported Low (ester)
  • Mode of Action: The 2,4-dichlorophenoxy group is critical for auxin mimicry, but the benzyl linkage may sterically hinder receptor binding compared to aliphatic chains .
  • Environmental Persistence : Benzoic acid derivatives are generally less volatile but may exhibit slower degradation due to aromatic stability, impacting soil and water residues .

Biological Activity

4-[(2,4-Dichlorophenoxy)methyl]benzoic acid, a derivative of benzoic acid, is recognized for its diverse biological activities and applications, particularly in the fields of herbicides and pharmaceuticals. This compound is synthesized primarily from 2,4-dichlorophenol and benzyl chloride through nucleophilic substitution reactions. Its significance lies in its potential antimicrobial, herbicidal, and therapeutic properties.

  • Molecular Formula : C10_{10}H8_{8}Cl2_{2}O3_{3}
  • Molecular Weight : 249.08 g/mol
  • Structure : The compound features a benzoic acid backbone modified by a 2,4-dichlorophenoxy methyl group.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been investigated for its efficacy against various bacterial strains and fungi. The compound's mechanism of action likely involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Herbicidal Activity

This compound is primarily utilized in agricultural applications as an herbicide. It functions by mimicking natural plant hormones, leading to uncontrolled growth and eventual plant death. Its effectiveness against broadleaf weeds has been documented in several studies.

Cytotoxicity and Antiproliferative Effects

Studies have shown that this compound can induce cytotoxic effects in certain cancer cell lines. For instance, in assays involving human foreskin fibroblasts and cancer cell lines such as Hep-G2 and A2058, it was observed that the compound could inhibit cell growth without significant cytotoxicity at lower concentrations (1-10 μg/mL) .

Case Studies

  • Study on Cytotoxicity : A recent study evaluated the effects of this compound on human foreskin fibroblasts and various cancer cell lines. The findings indicated that at concentrations of 5 μM, the compound enhanced proteasomal activity while exhibiting minimal cytotoxic effects .
  • Herbicidal Efficacy : In agricultural trials, this compound demonstrated effective weed control comparable to commercial herbicides. Its application resulted in a significant reduction in weed biomass .
  • Antimicrobial Evaluation : Another study assessed the antimicrobial potential of various benzoic acid derivatives, including this compound. The results confirmed its effectiveness against several pathogenic bacteria and fungi .

Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against bacteria and fungi
HerbicidalSignificant reduction in weed biomass
CytotoxicityInduces cytotoxic effects with low toxicity
AntiproliferativeInhibits growth in cancer cell lines

Q & A

Basic: What are the optimized synthetic methodologies for 4-[(2,4-Dichlorophenoxy)methyl]benzoic acid?

Methodological Answer:
The synthesis typically involves multi-step reactions, including esterification, nucleophilic substitution, and hydrolysis. Key steps derived from analogous compounds include:

StepReagents/ConditionsPurposeReference
EsterificationMethanol, conc. H₂SO₄, reflux (4 hrs)Activate carboxylic acid for substitution
Substitution2,4-Dichlorophenol derivative, base (e.g., K₂CO₃)Attach phenoxy moiety to benzoic acid core
HydrolysisNaOH/EtOH, followed by acidificationConvert ester to free carboxylic acid

Critical Considerations:

  • Purification via recrystallization (ethanol/water) improves yield and purity .
  • Monitor reaction progress using TLC or HPLC to minimize by-products .

Basic: Which analytical techniques are recommended for structural characterization?

Methodological Answer:
A combination of spectroscopic and chromatographic methods ensures accurate characterization:

TechniqueParametersApplicationReference
NMR ¹H (200–400 MHz), ¹³CConfirm substituent positions and purity
FT-IR 1700–1750 cm⁻¹ (C=O stretch)Identify carboxylic acid and ester groups
HPLC-MS C18 column, ESI+ modeDetermine molecular ion ([M+H]⁺) and detect impurities
Melting Point 118–120°C (calibrated)Assess crystalline purity

Note: Cross-validate data with computational tools (e.g., PubChem’s InChI/SMILES) for structural alignment .

Basic: How can researchers design experiments to evaluate biological activity?

Methodological Answer:
Focus on in vitro and in silico models to assess mechanisms:

  • Enzyme Inhibition: Use fluorescence-based assays (e.g., cytochrome P450 inhibition) with IC₅₀ calculations .
  • Receptor Binding: Radioligand displacement assays (e.g., using ³H-labeled competitors) .
  • Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa) with dose-response curves .

Experimental Controls:

  • Include positive controls (e.g., known inhibitors) and solvent blanks.
  • Validate results with triplicate trials and statistical analysis (p < 0.05) .

Advanced: How to resolve contradictions in reported synthesis yields or bioactivity data?

Methodological Answer:
Common discrepancies arise from:

  • Reaction Conditions: Variable reflux times or solvent purity (e.g., anhydrous methanol vs. technical grade) .
  • Biological Models: Differences in cell line sensitivity or enzyme isoforms .

Troubleshooting Steps:

Replicate protocols exactly using standardized reagents.

Characterize intermediates (e.g., ester precursors) to identify impurity sources .

Use orthogonal assays (e.g., SPR alongside fluorescence) to confirm bioactivity .

Advanced: What methodologies detect and quantify this compound in environmental samples?

Methodological Answer:
Regulatory-compliant methods include:

  • HPLC-UV/Vis: C18 column, mobile phase = acetonitrile/0.1% H₃PO₄, LOD ≈ 0.1 ppm .
  • GC-MS (Derivatized): Methyl ester formation via BF₃/MeOH, monitored at m/z 249 (base peak) .
  • Immunoassays: Antibody-based kits for field screening (cross-reactivity <5% with 2,4-D analogs) .

Regulatory Compliance:

  • Follow EPA guidelines (40 CFR Part 180) for residue tolerance validation .

Advanced: How can computational modeling optimize this compound’s properties?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to predict binding affinity to target receptors (e.g., auxin receptors) .
  • DFT Calculations: Gaussian 09 to model electronic properties (HOMO-LUMO gaps) and reactivity .
  • QSAR: Build models using descriptors like logP and polar surface area to predict bioavailability .

Case Study:
Modifying the methoxy group to ethoxy (via in silico screening) improved solubility by 30% in simulated gastric fluid .

Advanced: What strategies enhance bioactivity through structural modifications?

Methodological Answer:
Focus on SAR-driven modifications:

  • Phenoxy Chain Extension: Replace methyl with ethyl to enhance lipid membrane permeability .
  • Substituent Introduction: Add electron-withdrawing groups (e.g., -NO₂) to boost herbicide activity .
  • Prodrug Design: Esterify the carboxylic acid to improve oral bioavailability .

Synthetic Routes:

  • Mitsunobu reaction for ether linkages .
  • Pd-catalyzed cross-coupling for aryl substitutions .

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